Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyrimidine core, which is known for its significant biological activities. The compound’s structure includes a benzoate ester, which is often associated with various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the Dimroth rearrangement of triazolopyrimidines .
Industrial Production Methods
Industrial production of this compound can be achieved through microwave-mediated, catalyst-free synthesis. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in a high yield of the target compound . This eco-friendly method is advantageous due to its broad substrate scope and good functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in inflammatory and immune responses . Additionally, it can modulate signaling pathways like the ERK pathway, leading to antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate is unique due to its specific structural features, such as the benzoate ester and the triazolopyrimidine core. These features contribute to its diverse biological activities and make it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H17N5O4 |
---|---|
Molecular Weight |
343.34 g/mol |
IUPAC Name |
ethyl 4-[[2-(5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H17N5O4/c1-2-25-15(24)10-3-5-12(6-4-10)19-13(22)7-11-8-21-16(17-9-18-21)20-14(11)23/h3-6,9,11H,2,7-8H2,1H3,(H,19,22)(H,17,18,20,23) |
InChI Key |
YMFLPHARSADMSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CN3C(=NC=N3)NC2=O |
Origin of Product |
United States |
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